N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE
Description
N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE is a structurally complex sulfonamide derivative featuring a naphthalene core substituted with a hydroxy group at position 4, a quinolin-8-ylsulfanyl moiety at position 3, and a benzenesulfonamide group at position 1. Its synthesis likely involves sulfonylation of a naphthol precursor, analogous to methods used for related compounds .
Properties
IUPAC Name |
N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S2/c28-25-20-13-5-4-12-19(20)21(27-32(29,30)18-10-2-1-3-11-18)16-23(25)31-22-14-6-8-17-9-7-15-26-24(17)22/h1-16,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKPRFFZWZBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Naphthalene-Quinoline Assembly
The naphthalene-quinoline backbone is typically synthesized via Suzuki-Miyaura cross-coupling , a method validated for analogous structures. For example, 2-bromo-4-nitroanisole reacts with 2-ethoxy-1-naphthalene boronic acid under microwave irradiation (15 minutes, 95–98% yield). This step forms the biaryl linkage critical for subsequent functionalization.
Key Reaction Conditions for Suzuki Coupling
Sulfanyl Group Introduction
The quinoline-8-ylsulfanyl moiety is introduced via nucleophilic aromatic substitution (SNAr). Deprotection of methoxy groups using BBr₃ in dichloromethane (-78°C to room temperature) generates reactive phenolic intermediates, which undergo thiolation with quinoline-8-thiol.
Benzenesulfonamide Installation
The final benzenesulfonamide group is appended through sulfonylation of the free amine on the naphthalene ring. This step employs benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl.
Optimized Sulfonylation Protocol
| Parameter | Value | Source |
|---|---|---|
| Sulfonylating Agent | Benzenesulfonyl chloride | |
| Base | Pyridine | |
| Solvent | Dichloromethane | |
| Reaction Time | 12–24 hours | |
| Yield | 70–85% |
Reaction Sequence and Intermediate Characterization
A representative synthetic route involves the following steps:
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Suzuki Coupling : 2-Bromo-4-nitroanisole + 2-ethoxy-1-naphthalene boronic acid → Biaryl intermediate.
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Deprotection : BBr₃-mediated demethylation → Phenolic intermediate.
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Thiolation : Reaction with quinoline-8-thiol → Sulfanyl-naphthalene-quinoline derivative.
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Sulfonylation : Benzenesulfonyl chloride + amine intermediate → Final product.
Critical Intermediate Characterization
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Biaryl Intermediate : ¹H NMR (CDCl₃) δ 8.21 (d, J=8.4 Hz, 1H), 7.95–7.45 (m, 10H), 3.98 (s, 3H).
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Phenolic Intermediate : FT-IR shows O-H stretch at 3250 cm⁻¹; MS (ESI+) m/z 348.1 [M+H]⁺.
Purification and Yield Optimization
Chromatographic Techniques
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), isolating the product in >95% purity. Recrystallization from ethanol/water (1:1) further enhances crystallinity.
Challenges in Scale-Up
Industrial-scale production faces hurdles in:
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Microwave Batch Limitations : Transitioning from microwave to conventional heating reduces yields to 60–70%.
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Sulfonamide Hydrolysis : Acidic or basic conditions during workup may cleave the sulfonamide group, necessitating pH-controlled environments.
Comparative Analysis of Alternative Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline or naphthalene derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline or naphthalene derivatives.
Scientific Research Applications
N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It may find applications in the development of new materials, dyes, or catalysts.
Mechanism of Action
The mechanism of action of N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The quinoline and naphthalene moieties may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The naphthalene backbone in the primary compound introduces greater planarity and aromatic surface area compared to IIIa’s styryl-extended quinoline or QMS’s simple quinoline.
- Functional Groups : IIIa includes electron-donating methoxy groups and a chloro substituent, which may enhance stability or reactivity compared to the primary compound’s hydroxy and sulfanyl groups .
Key Observations :
- IIIa’s synthesis employs styryl group coupling and dual methoxy substitutions, requiring precise regiocontrol .
- QMS’s synthesis is simpler, reflecting its less complex structure .
Comparative Physicochemical Properties
Table 3: Physicochemical Properties
Key Observations :
- The primary compound’s high molecular weight and aromaticity suggest lower solubility, which may limit bioavailability compared to QMS.
Discussion of Functional Implications
- Biological Targets: Quinoline sulfonamides are often explored for antimicrobial or anticancer activity. The primary compound’s naphthalene core may enhance intercalation with DNA or proteins, while IIIa’s chloro group could improve cytotoxic potency .
- Enzyme Inhibition : Bulkier benzenesulfonamide groups (primary compound, IIIa) may hinder binding to smaller active sites compared to QMS’s compact structure .
Biological Activity
N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a naphthalene ring, which is further connected to a benzenesulfonamide group. This unique structure may contribute to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)benzenesulfonamide |
| Molecular Formula | C25H18N2O3S2 |
| CAS Number | 701942-07-6 |
| Molecular Weight | 466.56 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The quinoline and naphthalene moieties can modulate enzyme activity and receptor interactions, influencing several biological pathways.
Anticancer Activity
Research indicates that compounds containing quinoline derivatives exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the proliferation of various cancer cell lines, including breast and renal cancers. The proposed mechanism involves the inhibition of specific enzymes related to cancer cell growth.
- Case Study: In Vitro Analysis
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Quinoline derivatives are known for their broad-spectrum activity against bacteria and fungi.
- Research Findings
Anti-inflammatory Effects
This compound may exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages, thereby reducing inflammation in various models.
- Study Insights
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions, starting from quinoline and naphthalene precursors. The process is optimized for high yield and purity through methods like recrystallization or chromatography.
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for potential therapeutic applications in:
- Cancer Treatment : As a lead compound for developing novel anticancer agents.
- Antimicrobial Agents : To combat resistant bacterial strains.
- Anti-inflammatory Drugs : For treating chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this sulfonamide derivative, and how can reaction parameters be optimized?
- Methodology :
- Stepwise sulfonylation : React 4-hydroxy-3-mercaptonaphthalene with quinoline-8-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the thioether linkage, followed by benzosulfonamide coupling .
- Microwave-assisted synthesis : Optimize reaction time (e.g., 10–30 minutes) and temperature (80–120°C) to enhance yield and reduce side products, as demonstrated in analogous chalcone syntheses .
- Green chemistry approaches : Use aqueous media or ethanol as solvents to minimize toxicity, similar to Schiff base syntheses .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Spectroscopic methods :
- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–8.5 ppm) and sulfonamide protons (δ ~10 ppm). Compare experimental shifts with density functional theory (DFT)-predicted values for validation .
- IR spectroscopy : Identify key functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹, O–H at ~3200–3500 cm⁻¹) .
- Chromatography :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm for purity analysis, as applied to sulfonamide analogs .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity?
- Methodology :
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
- Solvent effects : Apply the polarizable continuum model (PCM) to simulate aqueous or DMSO environments .
- Validation : Compare computed ¹³C NMR shifts with experimental data; discrepancies >5 ppm may indicate conformational flexibility or crystal packing effects .
Q. What strategies resolve discrepancies between crystallographic data and computational models?
- Refinement protocols :
- Use SHELXL to apply restraints for disordered regions (e.g., flexible quinoline or sulfonamide groups) and validate with R-factor convergence (<5%) .
- Check for twinning with PLATON; apply TWIN/BASF commands if twinning is detected .
Q. How can structure-activity relationship (SAR) models guide pharmacological optimization?
- SAR strategies :
- Substituent variation : Modify the quinoline ring (e.g., introduce electron-withdrawing groups) or naphthalene hydroxyl position to enhance target binding, as seen in benzenesulfonamide derivatives .
- In vitro assays : Test analogs for enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., VDAC1) using fluorescence polarization or surface plasmon resonance .
- QSAR modeling : Use Molinspiration or Schrödinger QikProp to predict logP, polar surface area, and bioavailability, prioritizing analogs with optimal pharmacokinetic profiles .
Data Contradiction and Resolution
Q. How should researchers address conflicting data between experimental and theoretical vibrational spectra?
- Root cause analysis :
- Experimental limitations : Overlapping IR peaks (e.g., O–H and N–H stretches) may require deconvolution or 2D-IR spectroscopy .
- Computational assumptions : Verify that DFT simulations include anharmonic corrections or solvent effects missing in initial models .
- Resolution : Recompute spectra using higher-level theory (e.g., MP2) or hybrid functionals (e.g., M06-2X) and compare with experimental data iteratively .
Crystallographic Challenges
Q. What steps mitigate issues in crystal structure determination for this compound?
- Crystallization : Screen solvents (e.g., DMSO/water, ethanol/ethyl acetate) and employ slow evaporation to obtain high-quality single crystals .
- Disorder handling : In SHELXL, use PART commands to model disordered regions (e.g., rotating quinoline rings) and apply ISOR restraints to thermal parameters .
- Validation : Check CIF files with checkCIF/PLATON for symmetry errors or missed hydrogen bonds .
Biological Mechanism Exploration
Q. Which in silico tools predict biological targets for this sulfonamide?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
